

Application Note: Chromatographic Separation and Quantification of Metoprolol and Its Major Metabolites

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Compound of Interest

Compound Name: Metoprolol Acid-d5

Cat. No.: B564542

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Introduction

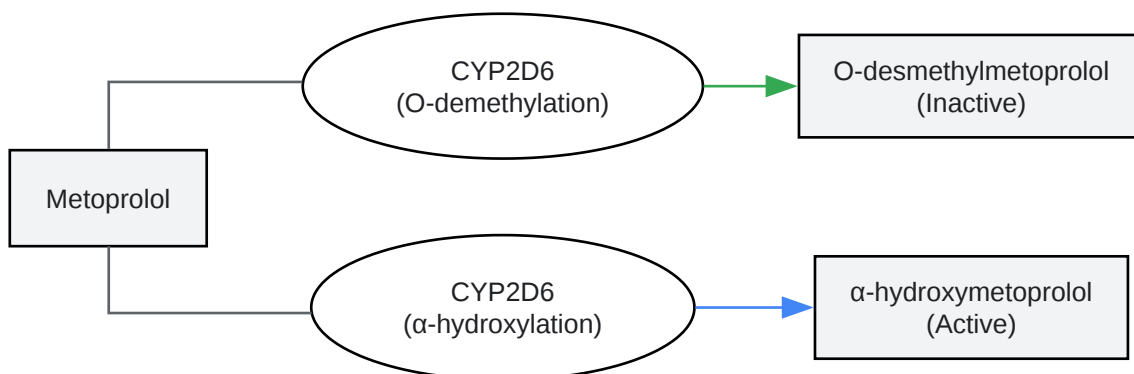
Metoprolol is a selective β 1-adrenergic receptor blocker widely prescribed for the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into its main active and inactive metabolites, including α -hydroxymetoprolol and O-desmethylnmetoprolol.[1] The plasma concentrations of metoprolol and its metabolites can vary significantly among individuals due to genetic polymorphisms of the CYP2D6 enzyme.[1] Therefore, the development of reliable and robust analytical methods for the simultaneous determination of metoprolol and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[2][3]

This application note details validated protocols for the chromatographic separation and quantification of metoprolol, α -hydroxymetoprolol, and O-desmethylnmetoprolol in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Metabolic Pathway of Metoprolol

Metoprolol undergoes extensive hepatic metabolism, primarily through oxidation via the CYP2D6 enzyme system. The two principal metabolic pathways are O-demethylation and α -

hydroxylation, leading to the formation of O-desmethylnmetoprolol and α -hydroxymetoprolol, respectively.



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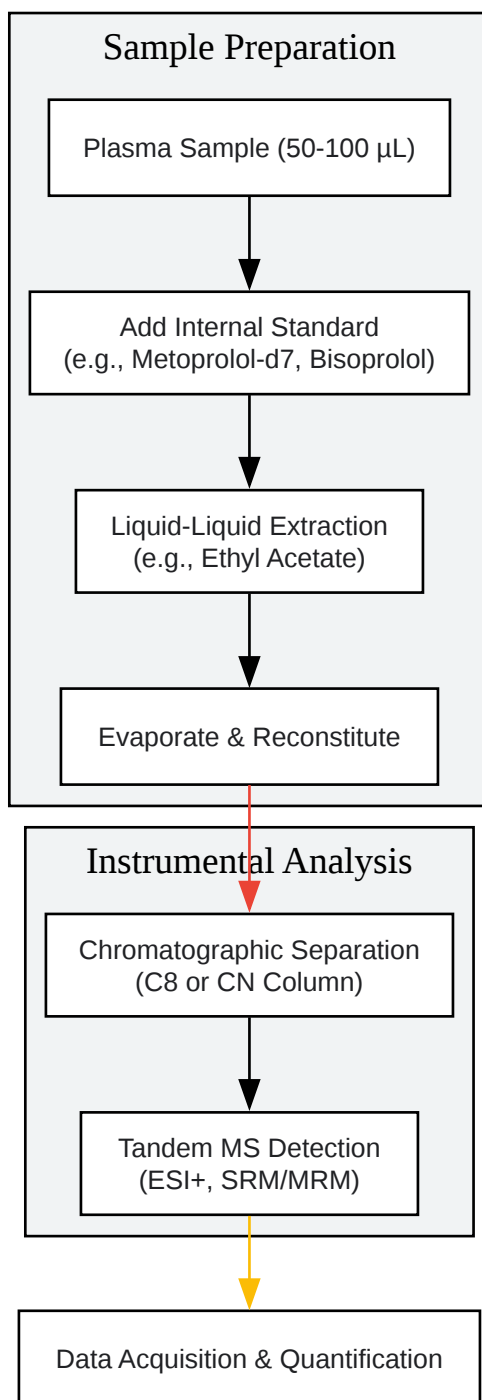
Metabolism of Metoprolol via CYP2D6.

Protocol 1: LC-MS/MS Method for High-Sensitivity Analysis

This method provides a rapid and highly sensitive approach for the simultaneous quantification of metoprolol and its metabolites, making it ideal for pharmacokinetic studies requiring low detection limits.[1]

Experimental Workflow

The general workflow involves sample preparation to isolate the analytes from the plasma matrix, followed by chromatographic separation and detection.



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References

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- 2. Determination of metoprolol and its two metabolites in human plasma and urine by high performance liquid chromatography with fluorescence detection and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective determination of metoprolol and its metabolite α -hydroxymetoprolol in plasma by LC-MS/MS: application to pharmacokinetics during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
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